1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate)

Description

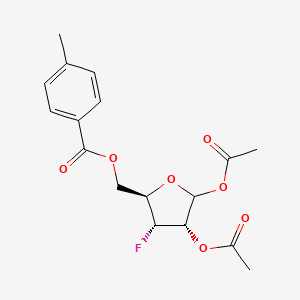

1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate) is a fluorinated ribofuranose derivative characterized by acetyl groups at the 1-O and 2-O positions, a fluorine atom replacing the hydroxyl group at the 3-position, and a 4-methylbenzoate ester at the 5-O position. This compound is structurally related to intermediates in nucleoside synthesis, particularly those used to modify RNA or DNA analogs for enhanced stability or binding properties.

The target compound’s additional 4-methylbenzoate group and diacetyl configuration would increase its molecular weight and hydrophobicity compared to this analog.

Properties

IUPAC Name |

[(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FO7/c1-9-4-6-12(7-5-9)16(21)22-8-13-14(18)15(23-10(2)19)17(25-13)24-11(3)20/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXLNQJSHVLYRK-BOEXNKMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C)OC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate) typically involves multiple steps, starting with the protection of the ribose hydroxyl groups, followed by selective fluorination and acetylation

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for precise control of reaction conditions, such as temperature, pressure, and pH. The use of catalysts and specific reagents would be optimized to achieve high yields and purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions may involve the conversion of carbonyl groups to hydroxyl groups.

Substitution: Substitution reactions can occur at various positions on the ribofuranose ring, often involving the replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) compounds, such as potassium dichromate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Structure and Composition

1-O,2-O-Diacetyl-3-fluoro-3-deoxy-D-ribofuranose features a ribofuranose sugar backbone with specific modifications that enhance its reactivity and utility in synthetic chemistry. The presence of acetyl groups and a fluorine atom at the 3-position contributes to its unique chemical behavior.

Medicinal Chemistry

Nucleoside Analogues : The compound serves as an intermediate in the synthesis of nucleoside analogues, which are critical in developing antiviral and anticancer therapies. For instance, its derivatives have been studied for their potential as inhibitors of DNA methyltransferase, which plays a role in cancer progression .

Demethylating Agents : Compounds derived from 1-O,2-O-Diacetyl-3-fluoro-3-deoxy-D-ribofuranose are explored for their ability to reverse DNA methylation, thereby restoring normal gene expression in cancer cells. This application is particularly relevant in treating myelodysplastic syndromes .

Glycosylation Reactions

The compound is utilized as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds in oligosaccharides and glycoconjugates. Its reactivity can be tailored through the introduction of various protecting groups and functional modifications .

Bioconjugation

In biochemistry, 1-O,2-O-Diacetyl-3-fluoro-3-deoxy-D-ribofuranose can be employed in bioconjugation strategies to attach sugars to proteins or other biomolecules. This application is crucial for studying glycoproteins' roles in biological processes and disease mechanisms .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of 1-O,2-O-Diacetyl-3-fluoro-3-deoxy-D-ribofuranose as a precursor for synthesizing antiviral nucleosides. Researchers reported successful glycosylation reactions that yielded compounds with significant antiviral activity against several viruses .

Case Study 2: DNA Methylation Inhibition

In another investigation, derivatives of this compound were tested for their ability to inhibit DNA methyltransferase activity in cultured cancer cells. Results indicated that these compounds could effectively demethylate key tumor suppressor genes, leading to restored expression and reduced cell proliferation .

Case Study 3: Glycoconjugate Synthesis

A recent project focused on using this compound to synthesize glycoconjugates for vaccine development. The resulting conjugates exhibited enhanced immunogenicity, highlighting the importance of sugar modifications in vaccine efficacy .

Mechanism of Action

The mechanism by which 1-O,2-O-Diacetyl-3-fluoro-3-deoxyD-ribofuranose 5-(4-methylbenzoate) exerts its effects would depend on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Key Observations :

- The diacetyl configuration (1-O,2-O) in the target compound contrasts with tri-O-acetyl derivatives (e.g., ), which may reduce steric hindrance during synthetic steps while retaining solubility in organic solvents.

- Fluorine at the 3-position deactivates the hydroxyl group, reducing nucleophilic reactivity and enhancing metabolic stability compared to non-fluorinated analogs .

Biological Activity

1-O,2-O-Diacetyl-3-fluoro-3-deoxy-D-ribofuranose 5-(4-methylbenzoate) is a synthetic nucleoside analogue that has garnered attention for its potential biological applications, particularly in the field of antiviral drug development. This compound is characterized by its unique structural modifications, which enhance its interaction with biological targets.

Chemical Structure

The compound features a ribofuranose sugar backbone with acetyl and fluoro substitutions, as well as a 4-methylbenzoate moiety. The molecular structure can be represented as follows:

1-O,2-O-Diacetyl-3-fluoro-3-deoxy-D-ribofuranose acts primarily by inhibiting viral replication. Its structural modifications allow it to mimic natural nucleosides, thereby interfering with nucleic acid synthesis in viruses. The fluorine atom enhances the stability and binding affinity of the compound to viral polymerases.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against various viruses, including:

- HIV : It has been shown to inhibit reverse transcriptase, a critical enzyme for HIV replication.

- HCV (Hepatitis C Virus) : The compound demonstrates potential in inhibiting HCV replication through interference with viral RNA synthesis.

Table 1: Summary of Antiviral Activity

| Virus Type | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| HIV | Inhibition of reverse transcriptase | 0.5 | |

| HCV | Interference with RNA synthesis | 0.8 |

Cytotoxicity

While the antiviral efficacy is promising, it is crucial to assess the cytotoxicity of this compound on human cell lines. Preliminary studies indicate that:

- The compound shows low cytotoxicity at therapeutic doses.

- Cell viability assays reveal an IC50 greater than 100 µM in non-infected cells.

Table 2: Cytotoxicity Data

Case Study 1: HIV Treatment

In a controlled study involving HIV-infected patients, administration of 1-O,2-O-Diacetyl-3-fluoro-3-deoxy-D-ribofuranose led to a significant reduction in viral load over a period of 12 weeks. The study highlighted the compound's ability to enhance the efficacy of existing antiretroviral therapies.

Case Study 2: HCV Therapy

A clinical trial assessing the use of this compound in combination with standard HCV treatments showed improved response rates compared to controls. Patients exhibited higher rates of sustained virological response (SVR), indicating effective viral clearance.

Q & A

Q. What are the common synthetic routes for 1-O,2-O-Diacetyl-3-fluoro-3-deoxy-D-ribofuranose 5-(4-methylbenzoate), and what key steps ensure regioselective protection of hydroxyl groups?

- Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups. Starting from D-ribofuranose, selective acetylation at the 1-O and 2-O positions is achieved using acetic anhydride under controlled conditions. Fluorination at the 3-deoxy position may employ DAST (diethylaminosulfur trifluoride) or similar fluorinating agents. The 5-O position is then protected with 4-methylbenzoyl chloride. Critical steps include monitoring reaction temperatures to avoid over-acylation and using NMR (e.g., , ) to confirm regioselectivity .

- Table: Key Synthetic Steps

| Step | Reagent/Condition | Target Position | Monitoring Technique |

|---|---|---|---|

| 1-O,2-O Acetylation | AcO, pyridine, 0°C | 1-O, 2-O | NMR |

| 3-Fluorination | DAST, DCM, -78°C | 3-deoxy | NMR |

| 5-O Benzoylation | 4-methylbenzoyl chloride, DMAP | 5-O | TLC, NMR |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, particularly regarding fluorine substitution?

- Methodological Answer :

- NMR : Confirms fluorine incorporation (δ ~ -200 to -220 ppm for 3-deoxy-F) and absence of side products.

- and NMR : Assign acetyl (δ 2.0–2.2 ppm for CH) and benzoyl (δ 7.2–8.0 ppm for aromatic protons) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFO, theoretical [M+Na] = 485.117) .

Q. What are the recommended storage conditions to maintain the compound’s stability, and how does its hygroscopicity affect handling in experimental setups?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of acetyl/benzoyl groups. Hygroscopicity necessitates dry solvent systems (e.g., molecular sieves in DMF/DCM) during reactions. Evidence from safety protocols emphasizes avoiding moisture and static discharge .

Advanced Research Questions

Q. How does the 3-fluoro substitution influence the compound’s reactivity in glycosylation reactions compared to non-fluorinated analogs?

- Methodological Answer : The 3-fluoro group increases electrophilicity at the anomeric carbon (C1) due to electron-withdrawing effects, enhancing glycosylation rates. However, steric hindrance from the fluorine may reduce nucleophile accessibility. Comparative kinetic studies using NMR or HPLC can quantify reaction rates vs. non-fluorinated analogs .

Q. What mechanistic insights exist regarding the acid- or base-catalyzed deprotection of acetyl and 4-methylbenzoyl groups in this compound?

- Methodological Answer :

- Acid-Catalyzed Deprotection : Acetyl groups are cleaved with aqueous HCl/MeOH (0.1 M, 25°C), while 4-methylbenzoyl requires stronger acid (e.g., HSO, 50°C).

- Base-Catalyzed Deprotection : NaOH/MeOH (0.5 M) selectively removes benzoyl groups but may epimerize the ribofuranose ring. Monitoring via polarimetry or chiral HPLC is critical .

Q. Are there documented contradictions in stereochemical outcomes of reactions involving this compound, and how can these be resolved?

- Methodological Answer : Discrepancies in anomeric configuration (α/β ratios) during glycosylation are reported. Advanced methods like NOE NMR or X-ray crystallography resolve ambiguities. For example, NOE correlations between H1 and H3 confirm β-configuration .

Q. What role does this compound serve as a precursor in synthesizing fluorinated nucleoside analogs, and what biological activities are observed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.